2,5-Bis(methylamino)-1,3,4-thiadiazole

Description

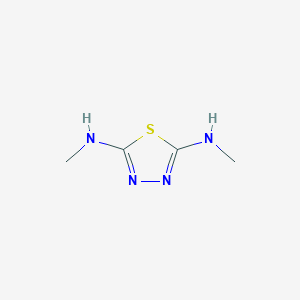

2,5-Bis(methylamino)-1,3,4-thiadiazole is a nitrogen- and sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with methylamino groups at the 2- and 5-positions. Its synthesis typically involves reductive amination, as demonstrated in studies where 2,5-bis(aminomethyl)-1,3,4-thiadiazole reacts with aldehydes (e.g., 1H-imidazole-4-carbaldehyde) followed by sodium cyanoborohydride reduction to form the target ligand . Structural elucidation via 1H-NMR, 13C-NMR, and field desorption mass spectrometry confirms its identity .

The compound serves as a versatile ligand in coordination chemistry, forming dinuclear iron(II) or cobalt(II) complexes with spin crossover properties . Its bifunctional amino groups enable chelation with transition metals, stabilizing unique molecular architectures such as 2D layer arrangements in spin crossover complexes .

Properties

Molecular Formula |

C4H8N4S |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

2-N,5-N-dimethyl-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C4H8N4S/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8) |

InChI Key |

KHSWZJPSBCYNPR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Anticancer Activity

- 2,5-Bis(thiacarbohydrazono)-1,3,4-thiadiazoles exhibit antiproliferative activity against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 12–45 µM .

Coordination Chemistry and Ligand Properties

- Pyridyl-Substituted Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole forms 2D coordination polymers with Mn(II), stabilized by π-π stacking (interlayer distance: 3.628 Å) . Pyridyl groups enhance rigidity and π-acidity, favoring stable metal-organic frameworks.

- Methylamino Derivatives: The flexible methylamino groups in 2,5-bis(methylamino)-1,3,4-thiadiazole enable dynamic coordination modes, as seen in dinuclear Fe(II) complexes exhibiting spin crossover behavior .

Electrochemical and Corrosion Inhibition Properties

- 2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA) : Adsorbs strongly on aluminum surfaces, forming protective layers with charge transfer resistance (Rct) up to 4.5 kΩ·cm² .

- Pyridyl Derivatives : 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole inhibits mild steel corrosion in acidic media via chemisorption, achieving 92% efficiency at 10⁻³ M .

Tables

Table 1: Comparative Properties of 1,3,4-Thiadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.